molecular formula C6H16N2 B097949 1,5-Diamino-2-methylpentane CAS No. 15520-10-2

1,5-Diamino-2-methylpentane

Cat. No.: B097949
CAS No.: 15520-10-2
M. Wt: 116.2 g/mol
InChI Key: JZUHIOJYCPIVLQ-UHFFFAOYSA-N
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Description

1,5-Diamino-2-methylpentane is an organic compound with the molecular formula C₆H₁₆N₂. It is a diamine, meaning it contains two amino groups (-NH₂) attached to a five-carbon chain with a methyl group (-CH₃) on the second carbon.

Mechanism of Action

1,5-Diamino-2-methylpentane, also known as 2-Methylpentane-1,5-diamine or 2-Methyl-1,5-pentanediamine, is an organic compound with a variety of applications in the chemical industry .

Target of Action

The primary target of this compound is the polymer structure in polyamides . It acts as a crystallinity disruptor, making polymers amorphous in structure and slowing down crystallization .

Mode of Action

This compound interacts with its targets by disrupting the crystalline structure of polymers. This disruption results in polymers becoming amorphous in structure, which slows down the crystallization process .

Biochemical Pathways

The compound affects the polymerization pathway in polyamides. By disrupting crystallinity, it affects the downstream properties of the polymers, including their melting point, surface appearance, abrasion resistance, dye uptake, water absorption, gelling, and melt and quench temperatures .

Result of Action

The action of this compound results in polymers with improved properties. These include a lower melting point, improved surface appearance, increased abrasion resistance, and enhanced dye uptake . It also reduces water absorption, gelling, and melt and quench temperatures .

Action Environment

Environmental factors can influence the action of this compound. For instance, the temperature can affect the rate of crystallization disruption. Moreover, the compound’s efficacy and stability could be influenced by factors such as pH and the presence of other chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Diamino-2-methylpentane can be synthesized through several methods. One common method involves the hydrogenation of 2-methylglutaronitrile. The reaction is typically carried out in the presence of a catalyst such as Raney nickel under high pressure and temperature conditions .

Industrial Production Methods

Industrial production of 1,5-pentanediamine, 2-methyl- often involves the same hydrogenation process but on a larger scale. The process is optimized for efficiency and yield, ensuring that the compound is produced in high purity and quantity .

Chemical Reactions Analysis

Types of Reactions

1,5-Diamino-2-methylpentane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,5-Diamino-2-methylpentane has several applications in scientific research and industry:

    Polyamide Plastics: Used in the production of polyamide plastics, films, and fibers.

    Adhesives and Resins: Utilized in polyamide adhesive and ink resins.

    Corrosion Inhibitors: Acts as a corrosion inhibitor in various applications.

    Epoxy Curing Agents: Used as a curing agent for epoxy resins.

    Water Treatment Chemicals: Employed in water treatment processes.

    Metalworking Fluids: Used in metalworking fluids for lubrication and cooling

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Diamino-2-methylpentane is unique due to the presence of the methyl group, which influences its chemical reactivity and physical properties. This structural difference can affect its solubility, boiling point, and interaction with other molecules, making it suitable for specific applications where other diamines may not be as effective .

Properties

IUPAC Name

2-methylpentane-1,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H16N2/c1-6(5-8)3-2-4-7/h6H,2-5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZUHIOJYCPIVLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCN)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5027772
Record name 2-Methylpentanediamine
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Molecular Weight

116.20 g/mol
Source PubChem
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Physical Description

Liquid; Water or Solvent Wet Solid, Faintly yellow liquid; [MSDSonline]
Record name 1,5-Pentanediamine, 2-methyl-
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Record name 2-Methylpentamethylenediamine
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CAS No.

15520-10-2
Record name 2-Methyl-1,5-pentanediamine
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Record name 2-Methylpentanediamine
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Record name 1,5-Pentanediamine, 2-methyl-
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Record name 2-Methylpentanediamine
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Record name 2-methylpentane-1,5-diamine
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Record name 2-METHYLPENTANEDIAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1,5-diamino-2-methylpentane?

A1: this compound has the molecular formula C6H16N2 and a molecular weight of 116.20 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Researchers have characterized this compound using techniques like Fourier-transform infrared spectroscopy (FTIR) [], nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C) [, ], and ultraviolet-visible (UV-Vis) spectroscopy []. These analyses provide insights into the compound's functional groups, molecular structure, and electronic transitions.

Q3: How is this compound used in the development of polymeric materials?

A3: this compound serves as a building block in the synthesis of various polymers, including polyamides, polyurethanes, and poly(ester-urethane)s [, , , ]. It can be incorporated into polymer backbones to modify properties like flexibility, thermal stability, and degradability.

Q4: What is the role of this compound in improving the properties of polyamide 6?

A4: When incorporated into polyamide 6, this compound enhances properties such as the glass transition temperature (Tg) and potentially biodegradability. The diamine can be reacted with polyamide 6 in solution or via solid-state polymerization, resulting in blocky microstructures that modify the amorphous phase while preserving the crystalline phase of polyamide 6 [].

Q5: How does this compound contribute to the formation of polyurethane adhesives?

A5: this compound can be utilized to synthesize furfural-derived polyaldimines, which act as latent hardeners in moisture-curing polyurethane adhesives []. These aldimines hydrolyze upon moisture exposure, releasing the diamine to react with isocyanates and form urea linkages, contributing to the adhesive properties of the final product.

Q6: Can this compound be used in membrane technology?

A6: Yes, this compound has been utilized in the preparation of polymeric homogeneous composite (PHC) membranes for organic solvent nanofiltration []. These membranes exhibit stability in aggressive organic solvents like N-methyl-2-pyrrolidone and N,N-dimethyformamide.

Q7: How does this compound participate in biocatalytic reactions?

A7: this compound serves as a substrate in biocatalytic cascades for synthesizing 3-methylpiperidine []. Recombinant Escherichia coli cells expressing diamine oxidase and imine reductase can convert the diamine to the desired N-heterocyclic product.

Q8: Is this compound involved in CO2 capture applications?

A8: Research indicates potential for this compound as a component in amine solvent blends for carbon dioxide (CO2) capture from industrial sources [, , ]. Studies have investigated its use in combination with other amines, such as 2-amino-2-methyl-1-propanol (AMP) and N-methyldiethanolamine (MDEA), to enhance CO2 absorption properties.

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